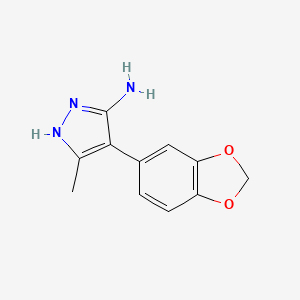
4-(2H-1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazol-3-amine, also known as MDL-29951, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including "4-(2H-1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazol-3-amine", have been a significant focus of research. These compounds have been synthesized through various methods, including reactions of hydroxymethyl pyrazole derivatives with primary amines, leading to a range of compounds with potential antitumor, antifungal, and antibacterial activities. Crystallographic analysis, spectroscopy, and theoretical calculations support the identification and characterization of these compounds, providing insights into their structural and chemical properties (Titi et al., 2020).
Biological Activities
Research on pyrazole derivatives extends into exploring their biological activities. For instance, studies have shown the potential of these compounds in inhibiting tumor growth and tumor-induced angiogenesis. Novel thioxothiazolidin-4-one derivatives synthesized from amines containing various moieties demonstrated significant anticancer and antiangiogenic effects in mouse models. These findings suggest the compounds' utility in anticancer therapy with capabilities to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
Antimicrobial Potential
The antimicrobial potential of pyrazole derivatives is another area of active investigation. Synthesis of compounds such as pyrimidine linked pyrazole heterocyclics has shown promising results against various microorganisms, indicating the compounds' potential in developing new antimicrobial agents. This research highlights the relevance of these compounds in addressing the need for new treatments against resistant microbial strains (Deohate & Palaspagar, 2020).
Advanced Materials and Chemical Modifications
The compound and its derivatives also find applications in the development of advanced materials and chemical modifications. For example, the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including pyrazole derivatives, has led to the creation of polymers with enhanced thermal stability and promising antibacterial and antifungal activities. These modifications have potential applications in medical and environmental fields, showcasing the versatility of pyrazole-based compounds (Aly & El-Mohdy, 2015).
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-6-10(11(12)14-13-6)7-2-3-8-9(4-7)16-5-15-8/h2-4H,5H2,1H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMYIGVFFWARST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2736952.png)

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2736957.png)
![(E)-3-(3,4-dimethoxyphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2736958.png)
![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-4-methylbenzamide](/img/structure/B2736959.png)
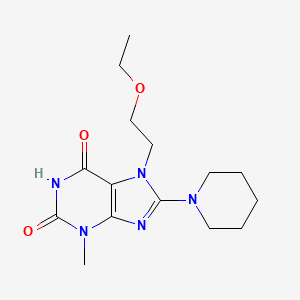

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B2736964.png)
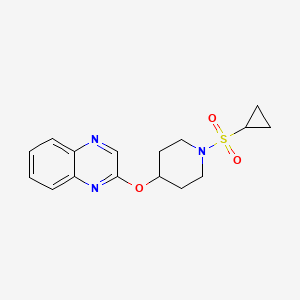
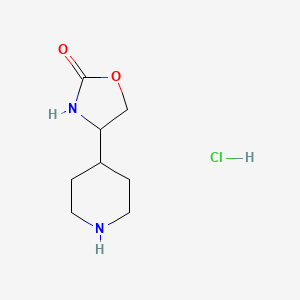

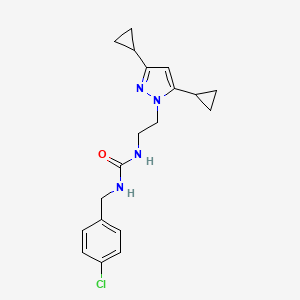

![5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2736973.png)